tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane
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Overview
Description
tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane is a chemical compound with the molecular formula C14H30OSi It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silanol with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane is used as a protecting group for alcohols and amines. It helps in the selective modification of functional groups during complex organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, enhancing their stability and functionality. It is also used in the development of novel drug delivery systems.
Medicine
In medicine, this compound is explored for its potential in creating biocompatible materials for implants and prosthetics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its unique properties make it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane involves its ability to form stable bonds with various substrates. The silicon-oxygen bond in the compound is particularly strong, providing stability and resistance to hydrolysis. This makes it an effective protecting group in organic synthesis and a valuable component in material science.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane
Uniqueness
tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane is unique due to its specific alkoxy group, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in protecting group chemistry and material applications.
Properties
CAS No. |
129368-69-0 |
---|---|
Molecular Formula |
C14H30OSi |
Molecular Weight |
242.47 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(6-methylhept-5-en-2-yloxy)silane |
InChI |
InChI=1S/C14H30OSi/c1-12(2)10-9-11-13(3)15-16(7,8)14(4,5)6/h10,13H,9,11H2,1-8H3 |
InChI Key |
OQQLCLJEPKRPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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